molecular formula C16H21N3O3 B7980168 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one

6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one

Cat. No.: B7980168
M. Wt: 303.36 g/mol
InChI Key: JXVISOHOJNTGTD-UHFFFAOYSA-N
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Description

The compound with the identifier “6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one” is a chemical substance registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. These methods typically include the formation of inclusion complexes with cyclodextrins, which are valuable compounds used in different industrial fields such as food and pharmaceuticals . The most common methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The rate of these reactions can be influenced by factors such as the chemical nature of the reacting substances, temperature, concentration, and the presence of catalysts .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature and pressure, are optimized to achieve the desired products efficiently.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Scientific Research Applications

6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving the formation of inclusion complexes with cyclodextrins, which can improve the solubility and stability of other compounds In industry, it can be used to enhance the physical, chemical, and biological characteristics of food compounds .

Mechanism of Action

The mechanism of action of 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may competitively inhibit the activation of certain enzymes or proteins, leading to the desired biological or chemical effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one can be identified using PubChem’s 2-D and 3-D neighboring sets, which provide information on structurally similar molecules . These similar compounds may share common chemical properties and applications but may differ in specific aspects such as reactivity and stability.

Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties that make it suitable for various applications. Its ability to form inclusion complexes with cyclodextrins and its potential use in drug delivery systems highlight its distinctiveness compared to other similar compounds.

Properties

IUPAC Name

6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-19-5-3-11(4-6-19)9-22-15-8-13-12(7-14(15)21-2)16(20)18-10-17-13/h7-8,10-11H,3-6,9H2,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVISOHOJNTGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)NC=NC3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)NC=NC3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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